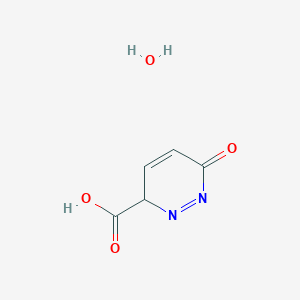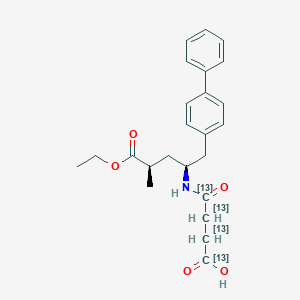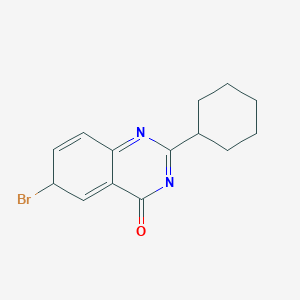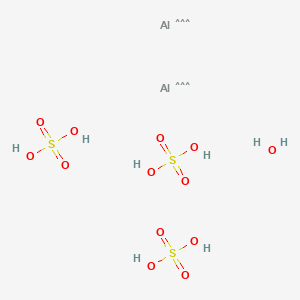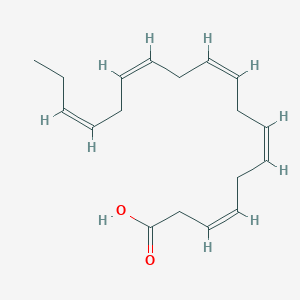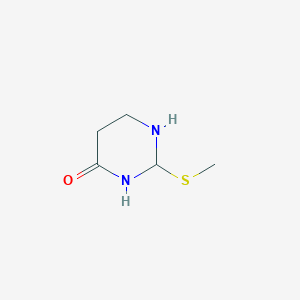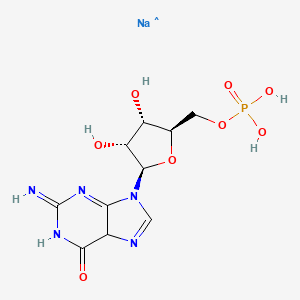
CID 156588372
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 156588372” is known as threonine. Threonine is an essential amino acid used in the biosynthesis of proteins. It contains an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group, making it a polar, uncharged amino acid. Threonine is essential in humans, meaning the body cannot synthesize it and it must be obtained from the diet .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Threonine can be synthesized from aspartate in bacteria such as Escherichia coli. The synthetic route involves several enzymatic steps, starting from aspartate and leading to the formation of threonine through a series of intermediates .
Industrial Production Methods
Industrial production of threonine typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce threonine by optimizing the metabolic pathways involved in its synthesis. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
Threonine undergoes various chemical reactions, including:
Oxidation: Threonine can be oxidized to form α-keto acids.
Reduction: Threonine can be reduced to form amino alcohols.
Substitution: Threonine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: α-Keto acids
Reduction: Amino alcohols
Substitution: Various substituted threonine derivatives
Aplicaciones Científicas De Investigación
Threonine has a wide range of scientific research applications:
Chemistry: Threonine is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Threonine is essential for protein synthesis and is involved in various metabolic pathways.
Medicine: Threonine is used in nutritional supplements and is important for maintaining proper protein balance in the body.
Industry: Threonine is used in animal feed to ensure proper growth and development of livestock.
Mecanismo De Acción
Threonine exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it contributes to the structure and function of proteins. Threonine residues in proteins can undergo post-translational modifications, such as phosphorylation, which can regulate protein activity and signaling pathways .
Comparación Con Compuestos Similares
Threonine is similar to other amino acids such as serine and glycine. it is unique due to its hydroxyl-containing side chain, which allows it to participate in hydrogen bonding and other interactions within proteins. This makes threonine crucial for the stability and function of proteins .
List of Similar Compounds
- Serine
- Glycine
- Alanine
Propiedades
Fórmula molecular |
C10H14N5NaO8P |
|---|---|
Peso molecular |
386.21 g/mol |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);/t3-,4?,5-,6-,9-;/m1./s1 |
Clave InChI |
GHKNVVWQYYVGSK-XXSBUZCCSA-N |
SMILES isomérico |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na] |
SMILES canónico |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


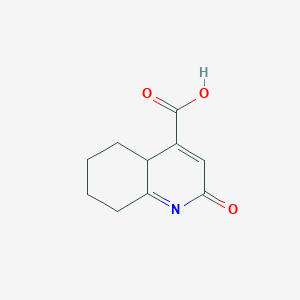

![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)

![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)

